molecular formula C10H16O4 B1345556 Dimethyl 2-methyl-5-methyleneadipate CAS No. 4513-62-6

Dimethyl 2-methyl-5-methyleneadipate

Cat. No. B1345556
CAS RN: 4513-62-6
M. Wt: 200.23 g/mol
InChI Key: SUISJNPVANLQPB-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-5-methyleneadipate is a chemical compound with the molecular formula C10H16O4 . It is also known by other names such as dimethyl 2-methyl-5-methylidenehexanedioate and 1,6-DIMETHYL 2-METHYL-5-METHYLIDENEHEXANEDIOATE .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-methyl-5-methyleneadipate is represented by the InChI string InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h8H,1,5-6H2,2-4H3 . The Canonical SMILES representation is CC(CCC(=C)C(=O)OC)C(=O)OC .


Physical And Chemical Properties Analysis

Dimethyl 2-methyl-5-methyleneadipate has a molecular weight of 200.23 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its relative lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 200.10485899 g/mol . The topological polar surface area is 52.6 Ų . The compound has a density of 1.022g/cm3, a boiling point of 256.6ºC at 760 mmHg, and a flash point of 118.5ºC .

Scientific Research Applications

Synthesis and Reactivity

Dimethyl 2-methyl-5-methyleneadipate has applications in the field of organic synthesis and reactivity. For instance, it can be used as a key intermediate in the preparation of complex organic compounds. A study by Watanabe, Suga, and Fujita (1973) demonstrated the synthesis of 5,6-Dimethyl-5-hepten-2-one from 2,3-Dimethyl-1,3-butadiene, highlighting the versatility of similar compounds in organic synthesis processes (Watanabe, Suga, & Fujita, 1973). Additionally, the reactivity of group 4 metal alkyl and metallacyclic compounds supported by aryloxide ligands towards organic isocyanides, as discussed by Thorn, Fanwick, and Rothwell (1999), indicates the potential of dimethyl 2-methyl-5-methyleneadipate in forming complex organometallic structures (Thorn, Fanwick, & Rothwell, 1999).

Chemical Transformations

The compound can also undergo various chemical transformations. Matsuda (1973) explored the cobalt carbonyl-catalyzed hydroesterification of butadiene with carbon monoxide and methanol, leading to the production of similar esters and highlighting the compound's potential in complex chemicalreactions (Matsuda, 1973). Furthermore, the study of conformational thermodynamic and kinetic parameters of methyl-substituted 1,3-butadienes by Squillacote and Liang (2005) suggests the relevance of such compounds in understanding molecular dynamics and reactivity (Squillacote & Liang, 2005).

Methylation Processes

In terms of methylation processes, Svelle, Kolboe, Swang, and Olsbye (2005) investigated the methylation of alkenes and methylbenzenes by dimethyl ether or methanol on acidic zeolites. This study provides insight into how compounds similar to dimethyl 2-methyl-5-methyleneadipate can be used in methylation reactions, which are fundamental in organic chemistry (Svelle, Kolboe, Swang, & Olsbye, 2005).

Pyrolysis Studies

The pyrolysis of related compounds has also been studied. Cheng et al. (2014) conducted an experimental and kinetic modeling study of 2,5-dimethylfuran pyrolysis at various pressures. Their research on the pyrolysis products and mechanisms provides valuable information on the thermal behavior of compounds like dimethyl 2-methyl-5-methyleneadipate (Cheng et al., 2014).

Amino Acid Analysis

Moreover, the use of related solvents in amino acid analysis has been explored. Moore (1968) discussed the use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis, indicating the potential application of similar compounds in biochemical analysis (Moore, 1968).

Safety And Hazards

The safety data sheet for a similar compound, DBE dibasic ester, indicates that it causes serious eye irritation and is harmful to aquatic life . It is recommended to avoid release to the environment and to wear eye protection/face protection . If in eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

dimethyl 2-methyl-5-methylidenehexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h8H,1,5-6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUISJNPVANLQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963345
Record name Dimethyl 2-methyl-5-methylidenehexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-methyl-5-methyleneadipate

CAS RN

4513-62-6
Record name 1,6-Dimethyl 2-methyl-5-methylenehexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4513-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2-methyl-5-methyleneadipate
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Record name Dimethyl 2-methyl-5-methylidenehexanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-methyl-5-methyleneadipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Reep, JL Torero, RM Hadden - Fire Safety Journal, 2023 - Elsevier
… Additionally, the TIC revealed the identity of many secondary products, including dimethyl 2-methyl-5-methyleneadipate (RT 17.4 in Fig. 5). This species has been shown to form during …
Number of citations: 0 www.sciencedirect.com

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